3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS No.: 78316-22-0
Cat. No.: VC5207859
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
* For research use only. Not for human or veterinary use.
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 78316-22-0](/images/structure/VC5207859.png)
Specification
CAS No. | 78316-22-0 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.163 |
IUPAC Name | 3-methylimidazo[4,5-b]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c1-11-4-10-6-5(8(12)13)2-3-9-7(6)11/h2-4H,1H3,(H,12,13) |
Standard InChI Key | VGWIYXYVOPSYLV-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C(C=CN=C21)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound’s backbone consists of a bicyclic system formed by fusing a five-membered imidazole ring (positions 1–3) with a six-membered pyridine ring (positions 4–9). The [4,5-b] notation indicates that the imidazole ring is fused to the pyridine ring at the latter’s 4th and 5th positions. The methyl group at position 3 and the carboxylic acid at position 7 introduce steric and electronic modifications that influence reactivity and biological interactions .
Table 1: Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.16 g/mol |
SMILES | CN1C=NC2=C1N=C(C=C2)C(=O)O |
InChIKey | LQWDYRYUDLYQKW-UHFFFAOYSA-N |
The carboxylic acid group enhances water solubility (logP ≈ 0.8) and enables salt formation, while the methyl group increases lipophilicity, balancing membrane permeability .
Tautomerism and Electronic Effects
Quantum mechanical calculations reveal that the protonation state of the imidazole nitrogen (N1) modulates electron density across the fused ring system. At physiological pH, the carboxylic acid exists predominantly in its deprotonated form (pKa ≈ 4.2), forming hydrogen bonds with target proteins .
Synthetic Methodologies
Cyclocondensation Approach
A patented route (CN103788086A) involves reacting 2,3-diamino-4-cyanopyridine with aldehydes under acidic conditions to form the imidazo[4,5-b]pyridine core . Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved via refluxing with potassium hydroxide (yield: 55–85%):
Critical parameters include:
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Temperature: 80–180°C for cyclocondensation
Table 2: Optimization of Nitrile Hydrolysis
Base | Time (h) | Yield (%) |
---|---|---|
KOH | 12 | 78 |
NaOH | 18 | 65 |
LiOH | 24 | 55 |
Alternative Routes
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, achieving 82% yield in 4 hours . Solvent screening identifies dimethylacetamide (DMA) as optimal for minimizing byproducts like 7-amide derivatives .
Physicochemical Properties
Spectral Characterization
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¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, H-2), 8.15 (d, 1H, H-5), 7.89 (d, 1H, H-6), 3.91 (s, 3H, CH₃) .
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IR: 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, -COOH) .
Stability Profile
The compound degrades by decarboxylation above 200°C. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen .
Biological Activity and Applications
Enzyme Inhibition
Docking studies with cyclin-dependent kinase 2 (CDK2) reveal a binding affinity (Kd = 1.4 μM) mediated by:
Comparative Analysis with Structural Analogs
Table 3: Activity of Imidazo[4,5-b]pyridine Derivatives
Compound | Target | IC₅₀ (μM) |
---|---|---|
3-Methyl-7-carboxylic acid | CDK2 | 1.4 |
2-(Cyclopropylmethyl)-7-carboxylic acid | EGFR | 0.9 |
5-Chloro-7-carboxylic acid | DNA gyrase | 4.2 |
The methyl group at position 3 optimizes steric compatibility with hydrophobic enzyme pockets, whereas larger groups (e.g., cyclopropylmethyl) enhance affinity for larger binding sites .
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